tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a 4-bromo-2-nitrophenylamino group
Mechanism of Action
Target of Action
The primary targets of “tert-butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate” are currently unknown .
Mode of Action
As with the target of action, more research is needed to elucidate how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Result of Action
The molecular and cellular effects of “tert-butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate” are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly affect the behavior of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Attachment of the 4-bromo-2-nitrophenylamino group: This can be achieved through a nucleophilic substitution reaction where the amino group of the piperidine ring reacts with 4-bromo-2-nitroaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Amino derivatives: Reduction of the nitro group.
Substituted piperidines: Through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its derivatives could be investigated for their efficacy as therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a bromo-nitro group.
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but without the nitro group.
Uniqueness
tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate is unique due to the presence of both bromo and nitro groups, which confer distinct chemical and biological properties. These functional groups can participate in a variety of reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-nitroanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLWAYVISDZNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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